molecular formula C14H20BrN5O2 B10759576 1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 179184-06-6

1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B10759576
CAS No.: 179184-06-6
M. Wt: 370.24 g/mol
InChI Key: MPXYCOHVHSXSDC-UHFFFAOYSA-N
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Description

Bromo-WR99210 is a small molecule compound that belongs to the class of organic compounds known as phenol ethers. It is characterized by an ether group substituted with a benzene ring.

Preparation Methods

The synthesis of Bromo-WR99210 involves several steps. One common method includes the bromination of acetophenone in the presence of a solvent such as carbon disulfide or acetic acid . The reaction conditions typically involve the use of bromine as a reagent, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Bromo-WR99210 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Bromo-WR99210 may result in the formation of a corresponding ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Bromo-WR99210 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Comparison with Similar Compounds

Bromo-WR99210 can be compared with other similar compounds, such as:

    WR99210: This compound is structurally similar to Bromo-WR99210 but lacks the bromine substitution.

    Methotrexate: This compound is a well-known DHFR inhibitor used in cancer chemotherapy.

    Trimethoprim: This compound is another DHFR inhibitor used in the treatment of bacterial infections.

Bromo-WR99210’s uniqueness lies in its selective inhibition of the Plasmodium DHFR-TS enzyme, making it a valuable tool for studying and developing antimalarial therapies .

Properties

CAS No.

179184-06-6

Molecular Formula

C14H20BrN5O2

Molecular Weight

370.24 g/mol

IUPAC Name

1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H20BrN5O2/c1-14(2)19-12(16)18-13(17)20(14)22-9-3-8-21-11-6-4-10(15)5-7-11/h4-7H,3,8-9H2,1-2H3,(H4,16,17,18,19)

InChI Key

MPXYCOHVHSXSDC-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1OCCCOC2=CC=C(C=C2)Br)N)N)C

Origin of Product

United States

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